molecular formula C18H21F3N4O2 B5628078 1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B5628078
M. Wt: 382.4 g/mol
InChI Key: QUKYFVBTLDKYHM-UHFFFAOYSA-N
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Description

The compound under discussion is related to a class of heterocyclic compounds with potential significance in chemical and pharmaceutical research. It incorporates elements such as pyrazole, piperidine, and pyridinone, suggesting a complex synthesis and a broad spectrum of chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nucleophilic aromatic substitution, hydrogenation, and iodination, as seen in the synthesis of intermediates for Crizotinib, indicating the complexity and the need for optimization in the synthesis of such compounds (Fussell et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). This suggests that the compound might also exhibit significant conformational flexibility and form a network of hydrogen bonds.

Chemical Reactions and Properties

Chemical reactions involving the synthesis of related compounds can include reactions with different heterocyclic amines, demonstrating the compound's reactive nature and potential for forming a variety of chemical structures (Mohamed et al., 2011).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and stability, are often influenced by their molecular structure and the presence of functional groups. While specific details on this compound are not available, studies on related compounds can provide insights into their behavior and properties under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, are crucial for understanding the compound's applications and behavior in chemical reactions. The synthesis and study of similar compounds suggest a variety of functional groups that can undergo further chemical transformations (Khalifa et al., 2017).

properties

IUPAC Name

1-[2-oxo-2-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethyl]-3-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c19-18(20,21)15-6-3-9-23(17(15)27)13-16(26)25-11-2-1-5-14(25)7-12-24-10-4-8-22-24/h3-4,6,8-10,14H,1-2,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKYFVBTLDKYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CC=N2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

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